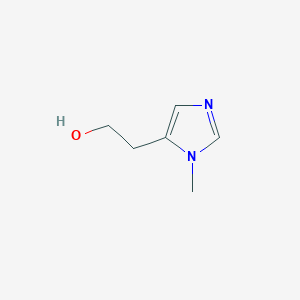

2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol

Description

The Imidazole (B134444) Core: A Privileged Scaffold in Chemical Biology

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. In the fields of medicinal chemistry and drug discovery, it is widely regarded as a "privileged scaffold". nih.gov This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as versatile templates for the development of new therapeutic agents. longdom.org The utility of the imidazole nucleus stems from its unique physicochemical properties.

The imidazole ring is a constituent of several crucial naturally occurring molecules, including the amino acid histidine, the neurotransmitter histamine (B1213489), and the purine (B94841) bases of nucleic acids. pharmacyjournal.net Its presence in these fundamental biological molecules underscores its compatibility with physiological systems. The two nitrogen atoms within the ring—one pyrrole-like and one pyridine-like—allow it to act as both a hydrogen bond donor and acceptor. chemijournal.com This amphoteric nature facilitates a wide range of intermolecular interactions with biological macromolecules like proteins and enzymes. chemijournal.com

Furthermore, the imidazole moiety is aromatic and polar, which can enhance the solubility and pharmacokinetic properties of drug candidates. pharmacyjournal.net Its electron-rich characteristics enable it to participate in various binding interactions, making it a common feature in many approved drugs with diverse therapeutic applications, including antifungal, anticancer, and anti-inflammatory agents. longdom.org

Structural Significance of the Ethan-1-ol Moiety in Imidazole Derivatives

The terminal hydroxyl group is a key pharmacophoric feature. As a polar group, it can act as both a hydrogen bond donor and acceptor, which is crucial for forming specific, directional interactions with amino acid residues in the active sites of enzymes or receptors. researchgate.net These hydrogen bonds can anchor the molecule to its biological target, contributing to binding affinity and selectivity. The presence of the hydroxyl group also generally increases the water solubility of the parent molecule, a desirable property for drug candidates.

The two-carbon ethyl linker provides spatial separation and conformational flexibility between the imidazole ring and the hydroxyl group. This flexibility allows the hydroxyl group to orient itself optimally to form favorable interactions with a biological target. The combination of an azole ring (like imidazole) and a hydroxyl group separated by a short linker forms a β-amino alcohol motif, which is a recognized pharmacophore in many biologically active compounds, particularly in azole antifungal agents that target the enzyme lanosterol (B1674476) 14α-demethylase. researchgate.net

Research Landscape and Historical Context of Substituted Imidazole Ethanols

The historical context of substituted imidazole ethanols is rooted in the broader history of imidazole chemistry. The imidazole ring was first synthesized by Heinrich Debus in 1858 from glyoxal (B1671930) and ammonia (B1221849). wikipedia.org Following this discovery, extensive research has focused on the development of synthetic methodologies to create substituted and functionalized imidazole derivatives. nih.govrsc.org

The synthesis of imidazole ethanols, specifically, has become an important area of research as these compounds are valuable intermediates and target molecules in medicinal chemistry. For example, 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol is a key intermediate in the synthesis of several imidazole-based antifungal drugs. google.com The development of efficient synthetic routes, including multi-component reactions and microwave-assisted synthesis, has been a significant focus, allowing for the creation of diverse libraries of substituted imidazoles for biological screening. researchgate.netnih.gov

The research landscape for these compounds is largely driven by their potential therapeutic applications. Studies have explored imidazole ethanol (B145695) derivatives for a range of activities. For instance, new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives have been synthesized and evaluated for their antifungal properties. researchgate.net Similarly, other research has focused on synthesizing novel benzimidazole (B57391) derivatives bearing a 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl} side chain, which showed potent antiprotozoal activity. researchgate.net This body of work highlights a consistent strategy in medicinal chemistry: using the privileged imidazole scaffold as a foundation and introducing functionalized side chains, such as the ethanol moiety, to modulate and optimize biological activity against specific targets.

Table of Compounds Mentioned

Properties

IUPAC Name |

2-(3-methylimidazol-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-8-5-7-4-6(8)2-3-9/h4-5,9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMVPDIGCAXICP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802027-25-4 | |

| Record name | 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 1 Methyl 1h Imidazol 5 Yl Ethan 1 Ol

Strategies for Constructing the 1-Methyl-1H-imidazol-5-yl Ethane-1-ol Framework

The de novo synthesis of the 1-methyl-1H-imidazol-5-yl ethane-1-ol structure involves two primary strategies: the alkylation of a pre-formed imidazole (B134444) ring and the formation of the imidazole ring through condensation and cyclization reactions.

Imidazole Alkylation Routes to N-Substituted Derivatives

A common and effective method for preparing N-substituted imidazoles is through the direct alkylation of the imidazole ring. researchgate.netresearchgate.net This approach is particularly useful when the corresponding unsubstituted imidazole is readily available. The N-alkylation of an imidazole precursor, such as 2-(1H-imidazol-5-yl)ethan-1-ol, with a methylating agent is a direct route to the target compound.

A significant challenge in the N-alkylation of unsymmetrically substituted imidazoles is achieving regioselectivity. The imidazole ring possesses two nitrogen atoms, and alkylation can potentially occur at either position. The regiochemical outcome of the alkylation is influenced by several factors, including the nature of the substituent on the imidazole ring, the choice of the alkylating agent, the solvent, and the base used.

For the synthesis of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol, the desired product is the N-1 methylated isomer. The presence of the 2-hydroxyethyl group at the 5-position can influence the site of methylation. Steric hindrance around the N-1 position is generally lower than at the N-3 position (adjacent to the substituent), which can favor methylation at N-1.

Table 1: Factors Influencing Regioselective N-Alkylation of Imidazoles

| Factor | Influence on Regioselectivity | Example Conditions |

|---|---|---|

| Steric Hindrance | Alkylating agents tend to react at the less sterically hindered nitrogen atom. | The substituent at C5 may direct methylation to the distal N1 position. |

| Protecting Groups | The use of protecting groups on one of the nitrogen atoms can ensure alkylation occurs at the desired position. | A removable protecting group can be introduced at one nitrogen, followed by alkylation of the other and subsequent deprotection. |

| Base | The choice of base can influence the position of deprotonation and subsequent alkylation. | Strong bases like sodium hydride (NaH) are often used to deprotonate the imidazole. |

| Solvent | The polarity of the solvent can affect the reaction rate and selectivity. | Aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly employed. |

| Alkylating Agent | The reactivity and size of the alkylating agent can impact the regioselectivity. | Methyl iodide or dimethyl sulfate (B86663) are common methylating agents. |

A typical procedure involves the deprotonation of the imidazole nitrogen with a base like sodium hydride in an aprotic solvent, followed by the addition of a methylating agent such as methyl iodide.

Condensation and Cyclization Reactions for Imidazole Ring Formation

An alternative to modifying a pre-existing imidazole is to construct the imidazole ring from acyclic precursors. This approach allows for the introduction of the desired substituents at specific positions during the ring formation process. Various classical methods, such as the Debus-Radziszewski synthesis, can be adapted for this purpose. rsc.org

The general principle of these reactions involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. To synthesize the 1-methyl-1H-imidazol-5-yl ethane-1-ol framework, one could envision a reaction between a protected 3,4-dihydroxybutanal derivative, formaldehyde, and methylamine, followed by deprotection. The choice of starting materials is crucial for obtaining the desired substitution pattern.

Microwave-assisted one-pot cyclocondensation reactions have been shown to be efficient for the synthesis of trisubstituted imidazoles, often with high yields and shorter reaction times. biomedpharmajournal.org

Table 2: Common Cyclocondensation Methods for Imidazole Synthesis

| Method | Starting Materials | Key Features |

|---|---|---|

| Debus-Radziszewski Synthesis | Dicarbonyl compound, aldehyde, ammonia/primary amine | A versatile method for the synthesis of a wide range of substituted imidazoles. rsc.org |

| Van Leusen Imidazole Synthesis | Tosylmethyl isocyanide (TosMIC), aldehyde, amine | A three-component reaction that allows for the synthesis of 1,4-disubstituted imidazoles. |

| Marckwald Synthesis | α-Amino ketone, cyanate (B1221674) or a related reagent | Leads to the formation of 2-mercaptoimidazoles, which can be further modified. |

Derivatization from Related Imidazole Precursors

When a closely related imidazole derivative is available, it can be chemically transformed into the desired this compound. A key strategy in this category is the conversion of a ketone intermediate.

Conversion of Ketone Intermediates to the Ethan-1-ol Functionality

The reduction of a ketone precursor, such as 1-(1-methyl-1H-imidazol-5-yl)ethan-1-one, provides a direct route to the target alcohol. This transformation is a standard functional group interconversion in organic synthesis and can be achieved using a variety of reducing agents.

The choice of reducing agent depends on the desired selectivity and the presence of other functional groups in the molecule. For the reduction of a simple ketone, common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Table 3: Reducing Agents for Ketone to Alcohol Conversion

| Reducing Agent | Solvent | Typical Reaction Conditions | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol (B145695) | Room temperature | A mild and selective reducing agent, generally does not reduce esters or amides. |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0 °C to room temperature | A powerful reducing agent that will also reduce esters, carboxylic acids, and amides. Requires anhydrous conditions. chemicalbook.com |

A typical laboratory procedure would involve dissolving the ketone in a suitable solvent, such as methanol or ethanol, and adding sodium borohydride portion-wise at a controlled temperature. The reaction is usually quenched with water or a dilute acid, followed by extraction and purification of the alcohol product.

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and sustainability of the synthesis of this compound, advanced synthetic techniques and process optimization can be employed.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. biomedpharmajournal.org The application of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and selectivity in both imidazole alkylation and ring formation reactions.

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. researchgate.netthalesnano.com The N-alkylation of imidazoles has been successfully performed in a continuous flow reactor using solid-supported catalysts, which simplifies product purification and allows for catalyst recycling. thalesnano.com

Optimization of reaction conditions, such as temperature, reaction time, solvent, and catalyst loading, is crucial for maximizing the yield and purity of the final product. Design of Experiments (DoE) is a statistical tool that can be used to systematically investigate the effects of multiple variables on a reaction outcome, leading to the identification of optimal conditions.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner products in significantly shorter times compared to conventional heating methods. This technology is particularly beneficial for the synthesis of heterocyclic compounds like imidazoles. consensus.apporientjchem.org

A plausible microwave-assisted approach for the synthesis of imidazole ethanols involves the reaction of an appropriate imidazole precursor with an epoxide. mdpi.comnih.gov For instance, the N-alkylation of an imidazole with a suitable epoxide under microwave irradiation can proceed rapidly and efficiently. In a representative reaction, a substituted imidazole is reacted with an epoxide in a sealed vessel under microwave heating, often without a solvent. mdpi.comnih.gov This method offers a green chemistry approach by minimizing or eliminating the use of organic solvents.

The reaction of 1-methyl-1H-imidazole with ethylene (B1197577) oxide under microwave irradiation would be a direct route to 2-(1-methyl-1H-imidazol-2-yl)ethanol, a regioisomer of the target compound. To obtain the 5-substituted product, a different strategy would be required, potentially starting from a pre-functionalized imidazole ring. For example, a microwave-assisted reaction could be employed in the transformation of a 5-substituted methylimidazole derivative.

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to Days | Minutes |

| Yield | Moderate to Good | Good to Excellent |

| Solvent Usage | Often requires a solvent | Can often be performed solvent-free |

| Energy Efficiency | Lower | Higher |

Application of Protecting Group Chemistry in Synthetic Sequences

In multi-step syntheses involving molecules with multiple reactive sites, the use of protecting groups is a fundamental strategy to ensure regioselectivity and prevent unwanted side reactions. jocpr.com For the synthesis of this compound, both the imidazole nitrogen and the hydroxyl group may require protection depending on the synthetic route. google.comoup.com

The imidazole ring contains two nitrogen atoms, and while one is methylated, the other can be reactive under certain conditions. If a reaction is to be performed selectively at another part of the molecule, protection of the imidazole nitrogen might be necessary. A variety of protecting groups are available for imidazole nitrogens, with the choice depending on the stability of the group to the subsequent reaction conditions and the ease of its removal. acs.orgacs.org Common protecting groups for imidazoles include trityl, arylmethoxymethyl, and various sulfonyl groups. google.com

Similarly, the hydroxyl group of the ethanol side chain is reactive towards many reagents. If a transformation is required on the imidazole ring after the side chain has been introduced, the hydroxyl group may need to be protected. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are widely used for the protection of alcohols due to their ease of introduction, stability under a wide range of conditions, and selective removal using fluoride (B91410) reagents. utsouthwestern.edu

| Functional Group | Protecting Group | Deprotection Conditions |

|---|---|---|

| Imidazole Nitrogen | Trityl (Tr) | Mild acid (e.g., acetic acid) |

| Imidazole Nitrogen | p-Toluenesulfonyl (Ts) | Reductive or basic conditions |

| Alcohol (Hydroxyl) | tert-Butyldimethylsilyl (TBDMS) | Fluoride ion (e.g., TBAF) or acid |

| Alcohol (Hydroxyl) | Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) |

Isolation and Characterization Strategies for Synthesized Imidazole Ethanols

Following the synthesis, the effective isolation and thorough characterization of this compound are crucial to ensure its purity and confirm its chemical structure.

The isolation of imidazole derivatives from a reaction mixture typically involves extraction and chromatographic techniques. Liquid-liquid extraction can be employed to separate the product from the crude reaction mixture, often by adjusting the pH to exploit the basic nature of the imidazole ring. google.com For purification, column chromatography is a standard method. nih.gov High-performance liquid chromatography (HPLC) can be utilized for both analytical and preparative purposes to achieve high purity. ptfarm.plresearchgate.net

The structural elucidation of the synthesized compound relies on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for determining the carbon-hydrogen framework of the molecule. nih.govresearchgate.net The chemical shifts and coupling constants in the ¹H NMR spectrum provide detailed information about the connectivity of protons, while the ¹³C NMR spectrum reveals the number and chemical environment of the carbon atoms.

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation. researchgate.net Infrared (IR) spectroscopy is useful for identifying the presence of key functional groups, such as the O-H stretch of the alcohol and the C-N and C=C vibrations of the imidazole ring.

| Technique | Expected Observations for this compound |

|---|---|

| ¹H NMR | Signals for imidazole ring protons, N-methyl protons, and the two methylene (B1212753) groups of the ethanol side chain. A broad singlet for the hydroxyl proton. |

| ¹³C NMR | Distinct signals for the carbons of the imidazole ring, the N-methyl carbon, and the two carbons of the ethanol side chain. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₆H₁₀N₂O, 126.16 g/mol). biosynth.com |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch), and characteristic peaks for C-H, C=N, and C=C stretching in the fingerprint region. |

Structure Activity Relationship Sar Studies of Imidazole Ethanol Derivatives

Positional Isomerism and its Impact on Biological Activity

The spatial arrangement of substituents on the imidazole (B134444) ring is a critical determinant of a molecule's interaction with biological targets. The concept of positional isomerism, where functional groups are relocated to different positions on the heterocyclic core, has been instrumental in understanding the SAR of imidazole ethanol (B145695) derivatives.

Comparison with 2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol and 2-(2-methyl-1H-imidazol-1-yl)ethanol Analogs

The biological profile of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol is significantly influenced by the substitution pattern on the imidazole ring. When compared with its positional isomers, such as 2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol and 2-(2-methyl-1H-imidazol-1-yl)ethanol, notable differences in activity can be observed. The pharmacophore of this class of anticonvulsants is hypothesized to be the alkylimidazole portion of the molecule, with the lipophilic aryl portion enabling penetration of the blood-brain barrier. nih.gov

The precise positioning of the methyl and ethanol groups on the imidazole ring affects the molecule's electronic distribution, steric profile, and hydrogen bonding capacity, all of which are crucial for receptor binding and subsequent biological response. For instance, the change in the position of the ethanol group from C5 to C4 or N1 can alter the molecule's ability to interact with specific amino acid residues within a target protein, leading to variations in efficacy and potency. While direct comparative studies on these specific isomers are not extensively detailed in publicly available literature, the principles of SAR in related (arylalkyl)imidazole anticonvulsants suggest that such positional changes can profoundly impact biological activity. nih.gov

Functional Group Modifications and their Biological Correlates

The modification of functional groups on the this compound scaffold is a key strategy for optimizing its pharmacological properties. These modifications can influence the compound's potency, selectivity, and pharmacokinetic profile.

Role of the Hydroxyl Group in Enabling Further Functionalization

The primary alcohol, or hydroxyl group, in this compound is a versatile handle for chemical modification. This functional group can readily undergo esterification and etherification to produce a library of derivatives with diverse physicochemical properties. The synthesis of ester and ether derivatives has been a common strategy to explore the SAR of imidazole-based compounds. For example, the alcoholic functional group in metronidazole (B1676534), a related nitroimidazole, is known to be suitable for various reactions to create more effective derivatives. The conversion of the hydroxyl group into esters or ethers can modulate the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Aromatic ester and carbamate (B1207046) derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol have been synthesized and evaluated for their antifungal activity. nih.gov

Influence of Alkyl and Aryl Substituents on the Imidazole Ring

The introduction of various alkyl and aryl substituents onto the imidazole ring can significantly modulate the biological activity of the parent compound. The nature, size, and position of these substituents play a crucial role in the molecule's interaction with its biological target.

In a series of N-substituted imidazole derivatives, it was found that N-alkylation of the imidazole nucleus can lead to compounds with antimicrobial activity. nih.gov The antibacterial effects of 1-alkylimidazole derivatives were observed to increase as the number of carbons in the alkyl chain increases up to nine carbons. nih.gov Furthermore, the substitution of a 2-methyl group on the imidazole ring was also found to enhance antibacterial activity. nih.gov

The addition of aryl groups can also have a profound impact. In studies of (arylalkyl)imidazole anticonvulsants, various aryl moieties such as fluorenyl, benzo[b]thienyl, and benzofuranyl have yielded highly active compounds. nih.gov These lipophilic aryl groups are thought to facilitate the penetration of the blood-brain barrier. nih.gov Structure-activity relationship studies on a series of 1-aryl-2-(azol-1-yl)ethane derivatives showed that substituents on the aryl ring, such as chloro groups, and the length of alkyl chains can significantly influence antifungal activity. researchgate.net

| Modification | Substituent | Impact on Biological Activity |

| N-Alkylation | Increasing alkyl chain length (up to C9) | Increased antibacterial activity nih.gov |

| C-Alkylation | 2-methyl group | Increased antibacterial activity nih.gov |

| Aryl Substitution | Fluorenyl, benzo[b]thienyl, benzofuranyl | Potent anticonvulsant activity nih.gov |

| Aryl Substitution | Chloro group on benzene (B151609) ring | High antifungal activity in some derivatives researchgate.net |

Effect of Nitro Group Introduction on Bioactivity Profiles

The introduction of a nitro group onto the imidazole ring is a well-established strategy for developing potent antimicrobial agents. The position of the nitro group is a critical determinant of the compound's spectrum of activity. For instance, 5-nitroimidazole derivatives have been synthesized from secnidazole (B1681708) and evaluated for their antimicrobial activity. researchgate.net

Metronidazole, a well-known 5-nitroimidazole, and its analogs are widely used for treating infections caused by anaerobic bacteria and protozoa. The biological activity of nitroimidazoles is intrinsically linked to the nitro group at the 5-position of the imidazole ring. The steric and electronic environment of the nitro group, influenced by substituents at other positions of the ring, can affect the metabolism and physicochemical properties of these compounds. In a study on 5-nitroimidazole derivatives, compounds were synthesized and showed significant activity against various Gram-positive and Gram-negative bacteria. researchgate.net

| Compound Class | Example | Biological Activity |

| 5-Nitroimidazoles | Metronidazole | Antiprotozoal, Anaerobic antibacterial |

| 5-Nitroimidazoles | Secnidazole Derivatives | Antimicrobial researchgate.net |

Mechanistic Investigations of Biological Activities Associated with Imidazole Ethanol Compounds

Enzyme Modulatory Activities

The structural motif of an imidazole (B134444) ring connected to an ethanol (B145695) side chain is a feature in various biologically active molecules. This arrangement can facilitate interactions with the active sites of several enzymes, leading to modulation of their catalytic functions.

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics and endogenous compounds. The imidazole nucleus is a well-known structural feature in many CYP inhibitors. The mechanism of inhibition often involves the coordination of an sp2-hybridized nitrogen atom of the imidazole ring to the heme iron atom within the active site of the CYP enzyme. This interaction can prevent the binding and subsequent metabolism of the enzyme's substrates.

While direct studies on 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol are not extensively detailed in the available literature, research on other imidazole-containing molecules provides a framework for its potential activity. For instance, compounds like 5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine have been identified as mechanism-based inactivators of CYP3A4. researchgate.net This inactivation suggests that the imidazole moiety can be critical for the interaction. The inhibitory potency and selectivity of imidazole derivatives against different CYP isoforms, such as CYP3A4 and CYP2D6, are influenced by the substituents on the imidazole ring. nih.govnih.gov For example, some imidazole-based compounds show high selectivity for CYP3A4 over other isoforms like CYP3A5. nih.gov The specific substitutions dictate the binding affinity and the nature of the inhibition.

Table 1: Examples of Imidazole Derivatives and their Interaction with CYP Isoforms This table is generated based on data for structurally related compounds to illustrate the general principles of interaction, not for this compound itself.

| Compound Type | Target CYP Isoform | Nature of Interaction | Reference |

|---|---|---|---|

| Substituted Imidazole-piperazine derivative | CYP2D6 | Mechanism-based inactivation, protein adduction | nih.gov |

| Substituted Imidazole-pyrimidine derivative | CYP3A4 | Mechanism-based inactivation | researchgate.net |

| Imidazopyridinyl-phenyl urea (B33335) derivative | CYP3A4 | Highly selective inhibition | nih.gov |

Lanosterol (B1674476) 14α-demethylase, a member of the cytochrome P450 family designated as CYP51, is a crucial enzyme in the biosynthesis of sterols. wikipedia.org In fungi, it is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. In humans, it participates in the cholesterol biosynthesis pathway. nih.govmdpi.com This enzyme is the primary target for azole antifungal agents, which include drugs with imidazole or triazole rings. nih.gov

The inhibitory mechanism of azole antifungals involves the coordination of a nitrogen atom from the azole ring to the heme iron atom at the active site of CYP51. nih.gov This binding event blocks the normal substrate, lanosterol, from accessing the catalytic site, thereby halting the demethylation process and disrupting cell membrane formation. wikipedia.orgresearchgate.net The affinity and specificity of these inhibitors are determined by additional interactions between the drug molecule and the amino acid residues lining the enzyme's active site. nih.gov While specific inhibitory data for this compound against CYP51 is not prominently available, the presence of the core imidazole structure is indicative of its potential to interact with this enzyme family, a principle widely exploited in the design of antifungal agents. nih.govcardiff.ac.uknih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. wikipedia.org These enzymes are involved in numerous physiological processes, and their active site contains a zinc ion essential for catalysis. wikipedia.orgnih.gov The imidazole ring is a fundamental component of the amino acid histidine, which plays a critical role in the active site of CAs by coordinating with the zinc ion. wikipedia.org

The interaction of imidazole and related compounds with the active site metal of carbonic anhydrase has been a subject of study. nih.gov It is understood that imidazole can act as a competitive inhibitor with respect to CO2. The binding mechanism can be complex, with pH influencing whether the neutral imidazole molecule binds to different ionization states of the zinc-bound water molecule. nih.gov While sulfonamides are the most classical inhibitors of CAs, other heterocyclic compounds can also exhibit inhibitory or even activating properties. ebi.ac.uknih.govresearchgate.netunifi.it For instance, some imidazoline (B1206853) derivatives, which are structurally related to imidazoles, have been shown to act as activators of several human CA isoforms. nih.govresearchgate.net

Interactions with Cellular Signaling Pathways

Beyond direct enzyme modulation, imidazole-containing compounds can interfere with intracellular signaling cascades that govern cellular responses to external stimuli.

Mitogen-activated protein (MAP) kinase pathways are key signaling cascades that regulate cellular processes such as inflammation, proliferation, and apoptosis. nih.govnih.gov The p38 MAP kinase pathway is particularly responsive to cellular stress and inflammatory signals. news-medical.net Inhibition of p38 MAP kinase is a therapeutic strategy for a range of inflammatory diseases. nih.gov

A number of trisubstituted imidazole derivatives have been developed as potent and selective inhibitors of p38α MAP kinase. nih.govmdpi.com The mechanism of these inhibitors typically involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of p38 and the activation of its downstream targets. The imidazole core is often a key structural element for achieving high-affinity binding. mdpi.com Structure-activity relationship studies on these inhibitors have demonstrated that modifying the substituents on the imidazole ring can significantly enhance metabolic stability and binding affinity. nih.gov Although direct evidence for this compound as a p38 inhibitor is lacking, the established role of the imidazole scaffold in potent p38 inhibitors suggests a potential for this class of compounds to interact with MAP kinase pathways. nih.gov

Table 2: p38α MAP Kinase Inhibition by Imidazole Analogs This table presents data for advanced imidazole-based inhibitors to illustrate the potential of the chemical class, not for this compound itself.

| Inhibitor Class | Reported Potency | Key Structural Feature | Reference |

|---|---|---|---|

| 2-Alkylimidazole derivatives | Low double-digit nanomolar range (IC50) | Replacement of metabolically labile sulfur with a methylene (B1212753) group | nih.gov |

| 1,2,4-Oxadiazol-5-ones (mimicking imidazole binding) | Nanomolar range (80 nM for best compound) | Mimics hydrogen bonding of imidazole-based inhibitors | mdpi.com |

The compound 2-(1H-imidazol-5-yl)ethan-1-ol, the non-methylated parent of the subject compound, is also known as histaminol. nih.gov Histaminol is recognized as a metabolite of histidine and has been identified as a natural product in certain microorganisms, such as methanogenic archaea. nih.govmicrobiologyresearch.org In these organisms, it is secreted into the culture broth, and potential functions include roles in cell signaling or metal ion uptake. nih.govmicrobiologyresearch.org

This relationship to histaminol suggests that this compound could potentially play a role in cell signaling processes. Histamine (B1213489), a structurally similar biogenic amine, is a well-known signaling molecule in eukaryotes that acts through specific histamine receptors. The methylation at the N-1 position of the imidazole ring, as seen in 1-methylhistamine, is a known metabolic pathway for histamine. glpbio.com Therefore, it is plausible that this compound could interact with components of histaminergic or other signaling pathways, although specific research into these roles is not widely documented. The broad biological activities of the imidazole scaffold are well-recognized, ranging from antimicrobial to anticancer effects, underscoring the diverse signaling potential of its derivatives. longdom.orgsemanticscholar.orgresearchgate.netmdpi.com

Molecular Mechanisms of Antimicrobial Action

The antimicrobial efficacy of imidazole-based compounds is often attributed to their ability to interfere with essential cellular processes in pathogenic microorganisms. While the precise mechanisms can vary depending on the specific chemical structure and the target organism, common pathways have been elucidated for related compounds, providing a framework for understanding the action of molecules like this compound.

A significant number of imidazole derivatives, particularly those containing a nitro group (nitroimidazoles), exhibit potent activity against anaerobic bacteria. researchgate.net The selective toxicity of these compounds is linked to the unique metabolic environment of anaerobes.

The proposed mechanism of action for nitroimidazole compounds, which may share some characteristics with other imidazole derivatives, involves the following key steps:

Entry into the cell: The small, uncharged nature of the molecule allows it to readily diffuse across the bacterial cell membrane.

Reductive Activation: Inside the anaerobic bacterium, the compound undergoes reduction. This process is catalyzed by low-redox-potential electron-transfer proteins, such as ferredoxin, which are abundant in anaerobic organisms. The nitro group of nitroimidazoles is reduced to form highly reactive nitroso free radicals.

DNA Damage: These reactive intermediates are cytotoxic and can interact with microbial DNA, leading to strand breakage and destabilization of the DNA helix. This damage ultimately inhibits nucleic acid synthesis and results in bacterial cell death.

The efficacy of this mechanism is significantly lower in aerobic bacteria and host cells, as the presence of oxygen can inhibit the reduction process and scavenge the reactive intermediates. While this compound does not possess a nitro group, the imidazole core itself can participate in interactions with cellular components, although the precise nature of these interactions in anaerobic bacteria requires further specific investigation.

Table 1: Key Cellular Components in Anaerobic Bacteria Targeted by Imidazole Derivatives

| Target Component | Role in Bacteria | Consequence of Interaction with Imidazole Derivatives |

|---|---|---|

| DNA | Genetic material storage | Strand breakage, inhibition of replication and transcription |

| Ferredoxin | Electron transfer | Reductive activation of the compound to a toxic form |

| Other redox proteins | Metabolic processes | Disruption of essential energy metabolism |

Similar to their antibacterial action, the antiprotozoal activity of imidazole compounds is often dependent on the metabolic characteristics of the target protozoa, many of which are anaerobic or microaerophilic. researchgate.netnih.govnih.govmdpi.com The mechanism largely mirrors that seen in anaerobic bacteria, involving reductive activation and subsequent damage to critical cellular macromolecules.

For instance, in protozoa such as Trichomonas vaginalis and Giardia lamblia, 5-nitroimidazole drugs are taken up and their nitro group is reduced by proteins within the hydrogenosomes, which are organelles involved in anaerobic energy metabolism. nih.gov This reduction generates cytotoxic intermediates that induce cell death.

Research on various imidazole derivatives has demonstrated a broad spectrum of antiprotozoal activity, suggesting that the imidazole scaffold is a viable pharmacophore for the development of new antiprotozoal agents. researchgate.netnih.gov The specific pathways and molecular targets can be influenced by the substituents on the imidazole ring.

Computational and In Silico Approaches to Mechanistic Elucidation

In the absence of extensive experimental data for a specific compound like this compound, computational methods provide valuable insights into its potential biological activity and molecular interactions.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.govmdpi.comsemanticscholar.org This method can help identify potential protein targets and elucidate the key interactions that stabilize the ligand-protein complex.

For imidazole derivatives, docking studies have been employed to investigate their binding to various microbial enzymes. researchgate.net These studies often reveal that the imidazole ring can form hydrogen bonds and pi-stacking interactions with amino acid residues in the active site of the protein. The ethan-1-ol side chain could also participate in hydrogen bonding, further anchoring the molecule within the binding pocket.

Table 2: Potential Intermolecular Interactions in Ligand-Protein Docking of Imidazole Ethanol Compounds

| Type of Interaction | Description | Potential Involving Functional Groups |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Imidazole nitrogen atoms, ethanol hydroxyl group with amino acid residues (e.g., Ser, Thr, Asp, Glu). |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Imidazole ring with aromatic amino acid residues (e.g., Phe, Tyr, Trp). |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution. | Methyl group and parts of the imidazole ring with nonpolar amino acid residues. |

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of molecules over time. ijsrset.complos.org These simulations can offer insights into the conformational flexibility of a ligand and how it adapts to the binding site of a protein.

An MD simulation of this compound in an aqueous environment or within a protein binding site could reveal:

Conformational Preferences: The preferred rotational states (rotamers) of the ethanol side chain relative to the imidazole ring.

Solvent Interactions: How water molecules interact with the polar groups of the compound.

Binding Stability: The stability of the ligand-protein complex over time, including the persistence of key intermolecular interactions identified in docking studies.

Such simulations are instrumental in understanding the dynamic nature of molecular recognition and can help refine our understanding of how imidazole ethanol compounds exert their biological effects. ijsrset.complos.org

Biological Activity Spectrum of Imidazole Ethanol Analogues in Pre Clinical Research

Antimicrobial Profiling

Imidazole (B134444) ethanol (B145695) analogues have demonstrated significant activity against a wide array of pathogenic microorganisms, including bacteria, fungi, and protozoa. mdpi.comnano-ntp.commdpi.com The mechanism of action often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. nano-ntp.commdpi.com

Evaluation of Antibacterial Potency against Diverse Bacterial Strains

Derivatives of imidazole ethanol have shown notable efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com Nitroimidazole derivatives, in particular, are a well-established class of antimicrobial drugs. nih.gov For instance, Metronidazole (B1676534), chemically known as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-ol, is a potent agent against various anaerobic bacteria. mdpi.com Hybrids incorporating the nitroimidazole moiety have been synthesized and tested against multiple bacterial strains. Research has shown that certain 5-nitroimidazole/1,3,4-oxadiazole hybrids possess significant activity against Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 4.9 µM. nih.gov Furthermore, other imidazole derivatives have demonstrated strong antibacterial action against pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. researchgate.netmdpi.com The antibacterial potency is often influenced by the specific substitutions on the imidazole ring, which can enhance the compound's ability to penetrate bacterial cells and interact with its target. mdpi.com

Antibacterial Activity of Imidazole Analogues

| Compound/Analogue Class | Bacterial Strain(s) | Observed Activity (MIC/IC50) | Reference |

|---|---|---|---|

| 5-Nitroimidazole/1,3,4-oxadiazole hybrids (e.g., 62e, 62h, 62i) | Escherichia coli | MIC: 4.9–17 µM | nih.gov |

| Metronidazole-triazole hybrid (38a) | E. coli, P. aeruginosa, S. aureus, S. epidermidis | IC50: 360 nM, 710 nM, 1.4 µM | nih.gov |

| Thiazole (B1198619) derivative (8a) | Staphylococcus aureus, Escherichia coli | Inhibition Zone: 27 mm, 28 mm | researchgate.net |

| 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide derivatives | Staphylococcus aureus | MIC: 4 to 8 μg/mL | mdpi.com |

Assessment of Antifungal Efficacy against Fungal Pathogens

The antifungal properties of imidazole derivatives are well-documented, with many clinically used antifungal agents belonging to this class. nano-ntp.com Their primary mechanism of action typically involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. nano-ntp.com Pre-clinical research on imidazole ethanol analogues has revealed potent activity against a variety of fungal pathogens.

Studies on 1-phenyl-2-(1H-imidazol-1-yl)ethanol esters have shown strong inhibitory activity against Candida albicans and the clinically resistant Candida glabrata. researchgate.net For example, one derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 0.125 mg/mL against C. albicans. researchgate.net Similarly, novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidine derivatives have exhibited potent, broad-spectrum antifungal activity against dermatophytes like Trichophyton and Microsporum species, as well as systemic mycoses, with MIC values ranging from 0.2 to 7.0 µg/mL. nih.gov This activity was found to be comparable or superior to the standard drug ketoconazole (B1673606) in in-vitro tests. nih.gov Other research has also confirmed the moderate to potent efficacy of various imidazole derivatives against Aspergillus fumigatus. nih.gov

Antifungal Activity of Imidazole Ethanol Analogues

| Compound/Analogue Class | Fungal Pathogen(s) | Observed Activity (MIC) | Reference |

|---|---|---|---|

| 1-Phenyl-2-(1H-imidazol-1-yl)ethanol ester (Compound 15) | Candida albicans | 0.125 mg/mL | researchgate.net |

| 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol ester (Compound 19) | Candida glabrata (resistant) | 0.25 mg/mL | researchgate.net |

| bis(4-chlorophenyl) isoxazolidine (B1194047) analogues (18 and 19) | Trichophyton sp., Microsporum sp., Candida stellatoidea, Aspergillus fumigatus | 0.2 to 7.0 µg/mL | nih.gov |

| Thiazole derivative (6d) | Candida albicans | Inhibition Zone: 37 mm | researchgate.net |

Screening for Antiprotozoal Activities

Nitroimidazole compounds are cornerstones in the treatment of infections caused by protozoa. nih.gov Analogues related to the 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol structure have been extensively evaluated for their antiprotozoal potential. Bicyclic nitroimidazoles like pretomanid, initially developed for tuberculosis, have demonstrated potent activity against Giardia lamblia and Entamoeba histolytica, showing efficacy that is comparable to or greater than metronidazole. nih.gov

Furthermore, a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized and showed powerful activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. researchgate.net Experimental evaluations revealed that these compounds had IC50 values in the nanomolar range, proving to be even more potent than metronidazole, the standard drug for these parasitic infections. researchgate.net Other studies on 1-methylbenzimidazole (B167850) derivatives have also confirmed superior activity against G. intestinalis compared to metronidazole. nih.gov

Antiprotozoal Activity of Imidazole Analogues

| Compound/Analogue Class | Protozoal Pathogen | Observed Activity | Reference |

|---|---|---|---|

| Pretomanid (a bicyclic nitroimidazole) | Giardia lamblia, Entamoeba histolytica | ~2-fold more active than metronidazole against G. lamblia | nih.gov |

| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | Trichomonas vaginalis, Giardia intestinalis, Entamoeba histolytica | IC50 values in the nanomolar range, better than metronidazole | researchgate.net |

| 1-methylbenzimidazole derivatives with a 2-ethoxycarbonyl group | Giardia intestinalis, Trichomonas vaginalis | More active than metronidazole | nih.gov |

| 2-(4-Alkyloxyphenyl)-imidazoles | Leishmania mexicana, Trypanosoma cruzi | IC50 < 1 µg/mL for some derivatives | mdpi.com |

Anticancer Research Applications

The imidazole scaffold is a privileged structure in medicinal chemistry and is integral to numerous anticancer agents. researchgate.netnih.gov Its ability to interact with various biological targets through hydrogen bonding and other interactions makes it a valuable component in the design of new cancer therapeutics. nih.gov Analogues containing the imidazole core have been explored for their ability to inhibit cancer cell proliferation by targeting enzymes involved in DNA replication, inducing apoptosis, and interfering with key cellular signaling pathways. mdpi.comnih.gov

Research into various imidazole derivatives has demonstrated significant cytotoxic effects against a range of human cancer cell lines. For instance, certain 2-phenyl benzimidazole (B57391) derivatives displayed potent activity against the MCF-7 breast cancer cell line, with IC50 values as low as 3.37 µM. nih.gov Metal-based supramolecular complexes incorporating imidazole ligands have also shown promising clinical potential; a ruthenium-imidazole complex entered Phase I clinical trials for inhibiting metastases of lung and breast cancer. nih.gov Furthermore, specific imidazole-thiazole compounds have been identified as potent microtubule destabilizing agents, with one derivative showing an IC50 value of 0.05 µM against human gastric cancer cells. nih.gov

Anticancer Activity of Imidazole Analogues

| Compound/Analogue Class | Cancer Cell Line(s) | Observed Activity (IC50) | Reference |

|---|---|---|---|

| 2-Phenyl benzimidazole derivatives (35) | MCF-7 (Breast) | 3.37 µM | nih.gov |

| Imidazole-thiazole derivative (22) | NUGC-3 (Gastric) | 0.05 µM | nih.gov |

| Gold-bridged pyrazole-benzimidazole derivative (II17-a) | NCI-H1666 (Non-small cell lung) | 0.2 µmol/L | nih.gov |

| 4-(4-chlorophenyl)imidazole (5h) | MCF-7 (Breast) | 3-fold more active than doxorubicin | researchgate.net |

| 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide (4e) | SNB-75 (CNS) | 41.25% growth inhibition | researchgate.net |

Antioxidant Efficacy Studies

The role of oxidative stress in numerous diseases has prompted research into the antioxidant properties of various chemical compounds, including imidazole derivatives. nih.gov Studies have focused on bifunctional molecules that combine the imidazole ring with phenolic compounds, which are known for their antioxidant capabilities.

In one study, a series of 5-aryl-2H-imidazole-derived phenolic compounds were synthesized and evaluated. nih.gov The research established a clear relationship between the molecular structure and antioxidant properties. It was found that conjugating a polyphenolic subunit, such as phloroglucinol, with a 2H-imidazole fragment could significantly enhance the antiradical capacity (ARC). nih.gov Specifically, the addition of an electron-withdrawing nitro group to the structure resulted in higher values for both antioxidant and antiradical capacities. nih.gov Another study investigating thiazole derivatives containing an imidazole scaffold also reported promising antioxidant activities based on the phosphomolybdate assay. researchgate.net These findings suggest that the imidazole moiety can be effectively functionalized to create potent inhibitors of oxidative processes. nih.gov

Antioxidant Activity of Imidazole Analogues

| Compound/Analogue Class | Assay/Method | Key Finding | Reference |

|---|---|---|---|

| 2H-Imidazole-derived phenolic compounds | AOC, ARC, Folin, and DPPH assays | Conjugation of a polyphenolic subunit with a 2,2-dimethyl-5-(4-nitrophenyl)-2H-imidazol-4-yl fragment increased ARC from 2.26 to 5.16 (10^4 mol-eq/L). | nih.gov |

| Thiazole derivatives with imidazole scaffold (3a, 6a) | Phosphomolybdate assay | Showed the best antioxidant activities at 1962.48 and 2007.67 µgAAE/g dry samples, respectively. | researchgate.net |

| Benzimidazole derivatives with p-bromophenyl substituent (Compound 3) | Lipid Peroxidation (LPO) Inhibition | Caused 57% inhibition of LPO level. | nih.gov |

Exploration of Other Therapeutic Research Areas

Beyond the well-established antimicrobial and anticancer activities, the imidazole scaffold is a versatile pharmacophore that has been investigated for a multitude of other therapeutic applications. The unique chemical properties of the imidazole ring allow its derivatives to interact with a wide range of biological receptors and enzymes, leading to diverse pharmacological effects. longdom.orgmdpi.com

Pre-clinical research has identified potential for imidazole derivatives in several other areas:

Anti-inflammatory Activity: Certain imidazole-containing compounds have been reported to possess anti-inflammatory properties. mdpi.commdpi.com

Antiviral Effects: The imidazole nucleus is a component of molecules screened for antiviral activity, including against HIV. researchgate.netmdpi.com

Antitubercular Activity: Some derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid have been tested for their activity against Mycobacterium tuberculosis. nih.gov

Antidiabetic and Anti-allergic Properties: The broad biological profile of imidazole compounds includes potential applications as antidiabetic and anti-allergic agents. researchgate.netmdpi.com

Enzyme Inhibition: Imidazole derivatives have been studied as inhibitors of various enzymes, such as carbonic anhydrase, which is relevant for different therapeutic areas. nih.gov

This broad spectrum of activity underscores the importance of the imidazole ethanol framework as a template for the discovery of new therapeutic agents. mdpi.commdpi.com

Research into Anticonvulsant Potential

Preclinical research has explored the anticonvulsant potential of various imidazole-containing compounds, with a particular focus on their interaction with the histaminergic system. The brain's histamine (B1213489) network is implicated in the modulation of seizure activity, and compounds that target histamine receptors, particularly the H3 receptor, have been a subject of investigation for their potential antiepileptic effects. The H3 receptor acts as a presynaptic autoreceptor, and its inhibition can lead to increased histamine release, which is generally associated with anticonvulsant effects. nih.govnih.govumk.pl

Several studies have demonstrated the anticonvulsant properties of H3 receptor antagonists or inverse agonists in various animal models of epilepsy. For instance, the H3 receptor inverse agonist pitolisant (B1243001) has been shown to exert powerful anticonvulsant effects in an electrical kindling model of epilepsy. nih.gov When injected into the amygdala of rats, pitolisant significantly reduced the duration of stage five seizures at all tested doses, and at a higher dose, it also decreased the after-discharge duration and seizure stage. nih.gov This suggests a dose-dependent anticonvulsant activity. nih.gov

Further research has indicated that chronic administration of H3R antagonists can alleviate pentylenetetrazole (PTZ)-induced kindling in rats. nih.gov This effect is associated with the mitigation of oxidative stress and restoration of depleted hippocampal histamine levels. nih.gov The anticonvulsant effect of these compounds is believed to be mediated by the enhanced release of brain histamine through the blockade of H3 autoreceptors. nih.gov The table below summarizes the findings of preclinical studies on the anticonvulsant activity of selected imidazole analogues.

| Compound/Class | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Pitolisant (H3R inverse agonist) | Electrical kindling model in rats | Dose-dependent reduction in seizure parameters (after-discharge duration, seizure stage, and stage five duration). | nih.gov |

| E177 (H3R antagonist) | PTZ-induced kindling in rats | Counteracted memory impairment and mitigated oxidative stress associated with seizures. | nih.gov |

| Thioperamide (B1682323) (H3R antagonist) | PTZ-induced kindling in rats | Demonstrated anticonvulsant properties. | umk.pl |

| 6-aminoalkoxy-3,4-dihydroquinolin-2(1H)-ones (H3R antagonists) | Maximal electroshock seizure (MES) model in mice | Several compounds exhibited antiseizure activity. | mdpi.com |

Investigation of Energy Metabolism Regulation

The histaminergic system is also recognized for its role in the central regulation of energy homeostasis, including appetite and body weight. nih.govresearchgate.net Preclinical studies have investigated the potential of histamine H3 receptor ligands to modulate these aspects of energy metabolism. The H3 receptor is involved in regulating the synthesis and release of histamine, a neurotransmitter that has been considered a satiety signal. nih.gov

Research in animal models has shown that H3 receptor agonists and inverse agonists can influence eating behavior and body weight. For example, the H3R agonist imetit (B1201578) has been found to decrease appetite and body weight in diet-induced obese mice. researchgate.net This effect was associated with a reduction in fat mass, plasma leptin and insulin (B600854) levels, and hepatic triglyceride content. researchgate.net Conversely, the H3R inverse agonist thioperamide has been shown to increase appetite and body weight in lean mice. researchgate.net

These findings suggest that modulation of the H3 receptor can have significant effects on energy metabolism. The anorexigenic effects of H3R agonists appear to be linked to a reduction in histamine release. researchgate.net The following table presents a summary of preclinical findings on the effects of imidazole ethanol analogues and related compounds on energy metabolism regulation.

| Compound/Class | Animal Model | Key Findings on Energy Metabolism | Reference |

|---|---|---|---|

| Imetit (H3R agonist) | Diet-induced obese mice | Decreased appetite and body weight; reduced fat mass, plasma leptin, and insulin. | researchgate.net |

| Thioperamide (H3R inverse agonist) | Lean mice | Increased appetite and body weight. | researchgate.net |

| Histamine H3 Receptor Ligands (General) | General preclinical models | H3 receptors are a potential target for antiobesity therapeutics. | nih.gov |

Metabolic and Biosynthetic Pathways of Imidazole Ethanol Derivatives

Natural Occurrence and Biosynthesis

The imidazole (B134444) ring is a core component of many significant biomolecules, including the essential amino acid histidine. nih.gov The metabolic pathways involving histidine are fundamental to understanding the origin of related imidazole derivatives found in nature.

Formation of Histaminol (2-(1H-imidazol-5-yl)ethan-1-ol) from Histidine

Histaminol, a non-methylated analog of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol, is a recognized metabolite derived from the amino acid L-histidine. nih.govmicrobiologyresearch.org The biosynthesis of histidine itself is a complex, multi-step process that begins with phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP). nih.gov The subsequent metabolism of histidine can lead to various compounds, including histaminol. Research has confirmed the biosynthesis of histaminol from histidine through isotopic labeling studies. When growing cells of certain microorganisms were supplied with labeled histidine (²H₃-histidine), the label was incorporated into the histaminol produced, demonstrating a direct biosynthetic link. nih.govmicrobiologyresearch.org

Identification of Imidazole Ethanol (B145695) Metabolites in Microorganisms (e.g., Methanogenic Archaea)

Imidazole ethanol derivatives have been identified as natural products in specific microorganisms, notably methanogenic archaea. nih.govmicrobiologyresearch.org Histaminol was first identified as a natural product in the methanogen Methanococcus maripaludis S2, where it was found to be produced and secreted into the culture broth. nih.govmicrobiologyresearch.org Subsequent investigations have detected histaminol in a variety of other methanogens, indicating a potentially widespread metabolic capability within this domain of archaea. nih.gov The function of histaminol in these organisms is not yet fully understood, but it is hypothesized to play roles in cell signaling or the uptake of metal ions. nih.govmicrobiologyresearch.org

In Vitro Metabolic Studies in Research Systems

In vitro studies using various microorganisms and enzyme systems have helped to elucidate the biotransformation and degradation pathways of imidazole derivatives. These studies provide a framework for understanding how compounds like this compound might be metabolized.

Identification of Biotransformation Products (e.g., acetic acid derivatives)

The biotransformation of imidazole ethanol compounds often involves the oxidation of the ethanol side chain. Studies on the degradation of histamine (B1213489) in microorganisms have shown that some mycobacteria can oxidize histamine to form imidazolyl ethanol (histaminol) and subsequently to imidazoleacetic acid (IMAC). This indicates a metabolic pathway where the alcohol group is converted into a carboxylic acid.

For instance, research on various mycobacteria strains demonstrated their ability to transform histamine into these metabolites without further splitting the imidazole ring. This suggests a common biotransformation route for imidazole-based compounds with an ethanol side chain.

| Organism | Metabolite(s) Formed |

|---|---|

| Mycobacterium diernhoferi | Imidazolyl ethanol, Imidazoleacetic acid |

| Mycobacterium fortuitum | Imidazolyl ethanol, Imidazoleacetic acid |

| Mycobacterium chelonei | Imidazolyl ethanol, Imidazoleacetic acid |

| Mycobacterium smegmatis SN 46 (cell-free extracts) | Imidazolyl ethanol, Imidazoleacetic acid |

Enzymatic Degradation Pathways

The enzymatic breakdown of imidazole ethanol derivatives involves enzymes capable of acting on alcohol functional groups. Alcohol dehydrogenases (ADH) are a key class of enzymes involved in the metabolism of ethanol and other alcohols. nih.govresearchgate.net Research has shown a competitive interaction between ethanol and the imidazole nucleus for binding to horse liver alcohol dehydrogenase. nih.govcdnsciencepub.com This suggests that enzymes like ADH could be involved in the initial steps of metabolizing the ethanol side chain of compounds such as histaminol. The primary pathway for ethanol metabolism involves its oxidation to an aldehyde by ADH, which is then further oxidized to an acetic acid derivative by aldehyde dehydrogenase (ALDH). nih.gov

However, the specific structure of this compound presents a potential challenge for enzymatic degradation. The presence of the N-methyl group on the imidazole ring is significant. Studies on the biodegradability of various imidazole compounds have shown that N-substituted imidazoles, such as N-methylimidazole, are poorly biodegradable. researchgate.net It is suggested that N-substitution blocks the enzymatic attack by enzymes of the urocanase pathway, which is responsible for the degradation of the histidine-derived imidazole ring. researchgate.net This resistance to degradation implies that while the ethanol side chain may be susceptible to oxidation by enzymes like ADH, the N-methylated imidazole core of the target compound may be more persistent.

Advanced Analytical and Computational Methodologies in Imidazole Ethanol Research

Spectroscopic Characterization for Structural Confirmation and Analysis

Spectroscopic techniques are indispensable for the structural confirmation of newly synthesized compounds like 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol. These methods probe the interactions of molecules with electromagnetic radiation, providing detailed information about their atomic composition and bonding.

High-Resolution Nuclear Magnetic Resonance (NMR) Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). For imidazole (B134444) derivatives, NMR is used to confirm the presence and connectivity of the imidazole ring, the methyl group, and the ethanol (B145695) side chain. nih.govnih.gov The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are analyzed to piece together the molecular structure.

Typical ¹H NMR Spectral Data for a Related Imidazole Structure:

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Imidazole-H | 7.58 | s |

| Imidazole-H | 7.13 | s |

| -CH₂- (next to Imidazole) | 3.92 | t |

| -CH₂- (next to OH) | 3.74 | t |

| N-CH₃ | 3.65 | s |

Note: This is an illustrative table based on general knowledge of imidazole derivatives, as specific experimental data for this compound is not widely published.

Variable-Temperature NMR (VT-NMR) is a powerful extension of standard NMR used to study dynamic processes such as conformational changes. nih.gov By recording spectra at different temperatures, researchers can observe changes in the NMR signals that correspond to the molecule adopting different spatial arrangements (conformers). For a flexible molecule like this compound, which has a rotatable ethanol side chain, VT-NMR could reveal the energy barriers between different rotational isomers (rotamers) and determine the most stable conformation in solution.

Advanced Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. nih.govnih.gov It is particularly useful for identifying the presence of specific functional groups. In the case of this compound, IR spectroscopy would be used to confirm the presence of the hydroxyl (-OH) group from the ethanol side chain, which exhibits a characteristic broad absorption band. The C-N and C=C stretching vibrations of the imidazole ring would also be identifiable. nih.gov

Characteristic IR Absorption Bands for Imidazole Ethanol Derivatives:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch | 3200-3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-2960 | Medium |

| C=N stretch | 1600-1680 | Medium |

| C=C stretch | 1450-1600 | Medium |

| C-O stretch | 1050-1260 | Strong |

Note: This table represents typical ranges for the specified functional groups.

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. nih.gov This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. The data allows for the calculation of bond lengths, bond angles, and torsion angles with very high precision, providing an unambiguous confirmation of the molecular structure. For imidazole derivatives, this technique has been used to study intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the crystal lattice. nih.govnsf.gov

During the analysis of X-ray diffraction data, an electron density map of the molecule is generated. nih.gov Advanced refinement techniques are used to resolve any ambiguities in this map, ensuring that the positions of all atoms are accurately determined. The final structural model is validated using various metrics to ensure its quality and reliability. For instance, in the crystal structure of related imidazole compounds, O–H⋯N hydrogen bonds are often observed, linking molecules into chains or more complex networks. nih.gov

Computational Chemistry for Predictive Modeling and Data Interpretation

Computational chemistry serves as a powerful complement to experimental techniques. nih.gov Using methods like Density Functional Theory (DFT), scientists can build theoretical models of molecules like this compound. These models can predict various properties, including:

Optimized Geometry: The most stable three-dimensional structure of the molecule.

Spectroscopic Properties: Predicted NMR and IR spectra that can be compared with experimental data to aid in signal assignment and structural confirmation. nih.gov

Electronic Properties: The distribution of electrons within the molecule, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding the molecule's reactivity.

These computational models are invaluable for interpreting experimental results and for predicting the behavior of molecules before they are synthesized, thus guiding further research.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable computational tools for investigating the electronic structure and properties of molecules at the atomic level. tandfonline.commdpi.com For imidazole derivatives, DFT is routinely used to predict molecular geometry, stability, and reactivity. ppor.az Methods like B3LYP combined with basis sets such as 6-311G(d,p) are frequently employed to optimize molecular structures and calculate various electronic parameters. tandfonline.comppor.aznih.gov

Key insights derived from DFT studies on related imidazole structures include:

Geometric Optimization: Calculation of the most stable three-dimensional conformation, including bond lengths and angles. These theoretical structures can be compared with experimental data from X-ray crystallography to validate the computational model. tandfonline.com

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information on the molecule's kinetic stability and chemical reactivity. The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's reactivity and charge transfer capabilities. tandfonline.comnih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. This is crucial for predicting how the molecule will interact with biological targets like proteins and DNA. tandfonline.commdpi.com

These computational approaches allow researchers to understand the intrinsic properties of imidazole compounds, guiding the synthesis of new derivatives with desired characteristics.

Table 1: Key Parameters from DFT Calculations for Imidazole Derivatives

| Parameter | Description | Typical Computational Method | Significance in Research |

|---|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms, including bond lengths and angles. | DFT (e.g., B3LYP/6-311G(d,p)) | Provides the most stable structure for further calculations and comparison with experimental data. tandfonline.com |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | TD-DFT | Indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. tandfonline.comnih.gov |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | DFT | Identifies positive (electrophilic) and negative (nucleophilic) regions, predicting sites for intermolecular interactions. tandfonline.commdpi.com |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations (e.g., IR and Raman spectra). | DFT | Aids in the assignment of experimental spectroscopic data and confirms the optimized structure. nih.gov |

Computational Refinement of Spectroscopic Data

Computational chemistry provides powerful methods for refining and interpreting experimental spectroscopic data. For complex heterocyclic molecules like imidazole ethanols, theoretical calculations are used to predict spectra, which are then compared with experimental results to ensure accurate structural elucidation. researchgate.netresearchgate.net

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.net By computing the 1H and 13C NMR spectra of a proposed structure, researchers can:

Confirm Signal Assignments: The correlation between calculated and experimental chemical shifts helps to unambiguously assign specific signals to the correct atoms in the molecule, which can be challenging in complex structures. researchgate.net

Elucidate Conformation: The comparison between theoretical and experimental spectra serves as a valuable tool for understanding the relationship between chemical shifts and the molecule's conformation in solution. researchgate.net

Identify Discrepancies: Significant deviations between calculated and experimental data can indicate that the initial structural assignment is incorrect or that specific stereoelectronic effects need to be considered. nih.gov

Similarly, DFT calculations are used to simulate vibrational spectra (IR and Raman), aiding in the precise assignment of experimental absorption bands to specific molecular vibrations. researchgate.net This synergy between computational and experimental spectroscopy is essential for the rigorous characterization of novel imidazole compounds.

In Silico Screening and Virtual Ligand Design

In silico methods have revolutionized the early stages of drug discovery by enabling the rapid screening of vast virtual libraries of compounds against biological targets. For imidazole derivatives, these techniques are used to identify promising candidates for further development and to design new molecules with enhanced activity. nih.govmdpi.comdergipark.org.tr

The process typically involves several stages:

Molecular Docking: This is a key computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Docking studies with imidazole derivatives have been used to estimate their binding affinity and interaction patterns with enzymes like sirtuins and viral proteases, helping to rationalize their potential biological activity. tandfonline.comnih.gov

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to search for other molecules that fit these criteria.

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.govaip.orgnih.gov This early assessment of "drug-likeness" helps to filter out candidates that are likely to fail in later stages of development due to poor pharmacokinetic profiles. researchgate.netsemanticscholar.org

These computational screening and design strategies significantly reduce the time and cost associated with identifying new lead compounds, allowing researchers to focus laboratory resources on the most promising molecules. dergipark.org.trresearchgate.net

Table 2: Workflow for In Silico Screening and Virtual Ligand Design

| Step | Objective | Computational Tool/Method | Outcome |

|---|---|---|---|

| 1. Target Identification | Select a biologically relevant protein target (e.g., enzyme, receptor). | Bioinformatics Databases | 3D structure of the target protein (e.g., from PDB). |

| 2. Ligand Library Preparation | Prepare a virtual library of compounds for screening. | LigPrep, ChemDraw | A database of 3D ligand structures with correct ionization states. nih.gov |

| 3. Molecular Docking | Predict the binding mode and affinity of each ligand to the target. | AutoDock Vina, GLIDE | A ranked list of compounds based on their predicted binding energy (docking score). nih.govdergipark.org.tr |

| 4. Hit Identification & Prioritization | Select the most promising compounds based on docking scores and interaction analysis. | Maestro, PyMOL | A smaller set of "hit" compounds for further analysis. |

| 5. ADMET Prediction | Evaluate the drug-like properties of the selected hits. | SwissADME, pkCSM | Prediction of pharmacokinetic and toxicity profiles to prioritize candidates for synthesis. dergipark.org.traip.org |

Chromatographic and Mass Spectrometric Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring